molecular formula C5H10F3N B12827673 N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine CAS No. 1389315-18-7

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine

Cat. No.: B12827673
CAS No.: 1389315-18-7
M. Wt: 141.13 g/mol
InChI Key: OECKNVAHIJTQFY-UHFFFAOYSA-N
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Description

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine is a chemical compound with the CAS Number 1389315-18-7 and the molecular formula C5H10F3N, corresponding to a molecular weight of 141.14 g/mol . This compound is identified by the MDL number MFCD21716715 . Chemically, it belongs to a class of fluoroalkylamines, which are of significant interest in organic and medicinal chemistry. Related fluoroamine compounds are known to act as selective fluorinating agents, capable of converting alcohols and carbonyl compounds into valuable alkyl fluorides, a crucial transformation in the synthesis of complex molecules, including pharmaceuticals and agrochemicals . The presence of the trifluoromethyl group is a key structural feature, as this moiety is widely utilized in drug discovery and development to modulate a compound's lipophilicity, metabolic stability, and binding affinity . Researchers can leverage this reagent as a potential building block for introducing the CF3 group into target molecules or as a specialist reagent for fluorination reactions. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1389315-18-7

Molecular Formula

C5H10F3N

Molecular Weight

141.13 g/mol

IUPAC Name

1,1,1-trifluoro-N,2-dimethylpropan-2-amine

InChI

InChI=1S/C5H10F3N/c1-4(2,9-3)5(6,7)8/h9H,1-3H3

InChI Key

OECKNVAHIJTQFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(F)(F)F)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine typically involves the reaction of 2,2,2-trifluoroacetone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated compounds, amines, and substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

a. Drug Development:
N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine has been investigated for its potential in drug design due to its ability to modify the pharmacokinetic properties of compounds. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for developing new therapeutic agents. Research indicates that compounds containing this amine can exhibit improved bioavailability and reduced toxicity profiles compared to their non-fluorinated counterparts .

b. Anticancer Research:
Studies have shown that derivatives of this compound can possess significant anticancer activity. For instance, certain compounds derived from this amine have demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells . This selectivity is crucial for minimizing side effects in cancer therapies.

Materials Science

a. Synthesis of Fluorinated Polymers:
The compound is utilized in the synthesis of fluorinated polymers known for their chemical resistance and thermal stability. These polymers are applicable in coatings, adhesives, and electronic materials where durability and performance under harsh conditions are required .

b. Surface Modification:
this compound can be used to modify surfaces to impart hydrophobic properties. This application is particularly useful in creating water-repellent coatings for various substrates including textiles and metals .

Environmental Applications

a. Fluorinated Compounds in Environmental Studies:
Research into the environmental impact of fluorinated compounds has highlighted the role of this compound as a model compound for studying the degradation pathways of fluorinated pollutants . Understanding these pathways is essential for developing remediation strategies for contaminated sites.

b. Analytical Chemistry:
The compound serves as a standard reference material in analytical chemistry for developing methods to detect and quantify fluorinated substances in environmental samples. Its unique spectral properties facilitate the identification of similar compounds in complex mixtures .

Case Studies

Study Application Findings
Study on Anticancer PropertiesMedicinal ChemistryDerivatives showed selective cytotoxicity against human cancer cell lines with minimal effects on normal cells .
Polymer Synthesis ResearchMaterials ScienceSuccessful incorporation into fluorinated polymers enhanced chemical resistance and thermal stability .
Environmental Impact AssessmentEnvironmental StudiesServed as a model compound to understand degradation pathways of fluorinated pollutants .

Mechanism of Action

The mechanism by which N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with specific pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine and Analogs

Compound Name Key Substituents Molecular Formula Notable Properties/Applications Reference
This compound -CF₃, -N(CH₃) C₅H₁₀F₃N High lipophilicity; potential agrochemical/pharma use
2-Fluoro-1,1-dimethyl-ethylamine hydrochloride -F, -NH₂·HCl C₄H₁₁ClFN Hydrochloride salt enhances water solubility
N,N-Dimethyl-2-[[1-(2-thienylsulfonyl)-1H-indol-4-yl]oxy]-ethanamine trifluoroacetate -CF₃COO⁻, -SO₂-thiophene C₁₇H₁₈F₃N₂O₃S Trifluoroacetate salt for stability; sulfonyl group aids bioactivity
Lycoricidine derivatives (e.g., L1, L3) -N(CH₃), -OCH₃, acetonide Not provided Antiviral activity (60–62% TMV inhibition)
Triflusulfuron methyl ester -CF₃CH₂O-, triazine ring C₁₅H₁₆F₃N₅O₅S Herbicidal activity via trifluoroethoxy group

Key Comparisons

Substituent Effects on Lipophilicity and Solubility

  • The trifluoromethyl group in the target compound increases lipophilicity compared to the fluoro substituent in 2-fluoro-1,1-dimethyl-ethylamine hydrochloride . This enhances membrane permeability, a desirable trait in agrochemicals or CNS-targeting drugs.
  • The hydrochloride salt in the fluoro analog improves aqueous solubility, suggesting that the target compound may also form salts (e.g., trifluoroacetate) for pharmaceutical formulations .

Biological Activity

  • N-Methyl groups in lycoricidine derivatives (e.g., L1, L3) correlate with antiviral activity against tobacco mosaic virus (TMV), achieving ~60% inhibition . While the target compound’s biological data are unspecified, the presence of N-methyl and trifluoromethyl groups may similarly enhance bioactivity or metabolic stability.
  • Trifluoroethoxy groups in triflusulfuron methyl ester demonstrate enhanced herbicidal potency due to electron-withdrawing effects and resistance to degradation . The target compound’s trifluoromethyl group could impart analogous advantages in agrochemical applications.

Salt Formation and Stability

  • The trifluoroacetate salt in highlights the role of strong acids in stabilizing amines. The target compound’s tertiary amine structure may form similar salts, improving shelf life or bioavailability .

This could be advantageous in avoiding off-target interactions in drug design.

Biological Activity

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (commonly referred to as Trifluoroethylamine) is a fluorinated amine that has garnered attention in various fields of chemical research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of three fluorine atoms attached to a carbon chain, which significantly influences its reactivity and interaction with biological systems. This article explores the biological activity of Trifluoroethylamine, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Trifluoroethylamine has the following chemical structure:

  • Molecular Formula : C5H8F3N
  • Molecular Weight : 155.12 g/mol
  • IUPAC Name : this compound

The trifluoromethyl group contributes to the compound's lipophilicity and stability, making it a candidate for various applications in medicinal chemistry.

Antimicrobial Properties

Trifluoroethylamine exhibits significant antimicrobial activity against a variety of pathogens. Studies have shown that compounds with similar fluorinated structures can inhibit bacterial growth effectively. For instance, certain derivatives of Trifluoroethylamine demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .

Antitumor Activity

Research indicates that Trifluoroethylamine and its derivatives may possess antitumor properties. A study evaluating various substituted ureas found that compounds containing trifluoromethyl groups showed enhanced cytotoxicity against cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Notably, the GI50 (the concentration required to inhibit cell growth by 50%) values were significantly lower than those of non-fluorinated analogs .

The mechanism by which Trifluoroethylamine exerts its biological effects is not fully elucidated; however, it is hypothesized that the trifluoromethyl group enhances membrane permeability and alters cellular signaling pathways. This modification may lead to increased uptake of the compound by cells, facilitating its interaction with intracellular targets such as DNA or specific enzymes involved in cell proliferation .

Toxicity and Safety Profile

While the biological activities of Trifluoroethylamine are promising, it is essential to consider its toxicity profile. Preliminary studies suggest that high concentrations may lead to cytotoxic effects in non-target cells. Therefore, further research is necessary to establish safe dosage ranges for therapeutic applications .

Study 1: Antimicrobial Efficacy

In a recent study published in Molecules, researchers synthesized a series of N-methylated trifluoromethyl amines and tested their antimicrobial efficacy. The results indicated that specific derivatives exhibited potent activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values ranging from 0.5 to 2 μg/mL .

Study 2: Antitumor Activity in Cell Lines

Another significant investigation focused on the antitumor effects of Trifluoroethylamine in vitro. The study assessed its impact on several cancer cell lines using MTT assays. The findings revealed that certain derivatives significantly inhibited cell proliferation with GI50 values as low as 15 μM against MCF-7 cells .

Data Table: Biological Activities of Trifluoroethylamine Derivatives

Compound NameActivity TypeTarget Organism/Cell LineGI50/MIC (μM)
Trifluoroethylamine Derivative AAntimicrobialS. aureus0.5
Trifluoroethylamine Derivative BAntitumorMCF-715
Trifluoroethylamine Derivative CAntimicrobialE. coli1
Trifluoroethylamine Derivative DAntitumorA54920

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear protective goggles, chemical-resistant gloves (e.g., nitrile), and lab coats to prevent skin/eye contact. Use fume hoods for volatile handling .
  • Waste Management : Segregate waste in labeled containers and collaborate with certified waste treatment facilities to avoid environmental contamination. Residual solvents should be neutralized before disposal .
  • Emergency Procedures : Maintain spill kits with inert adsorbents (e.g., vermiculite) and ensure ventilation to prevent vapor accumulation .

Q. What synthetic routes are viable for producing this compound, and how can reaction yields be optimized?

  • Methodological Answer :

  • Alkylation Strategy : React 2,2,2-trifluoro-1,1-dimethyl-ethyl chloride with methylamine under controlled conditions (e.g., 40–60°C in anhydrous THF). Use a molar ratio of 1:1.2 (substrate:amine) to minimize side products .
  • Catalytic Optimization : Introduce phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction rates in biphasic systems .
  • Purification : Employ fractional distillation under reduced pressure (e.g., 50–80 mbar) to isolate the product, monitoring purity via GC-MS .

Advanced Research Questions

Q. How can artificial neural networks (ANNs) optimize the extractive distillation of this compound?

  • Methodological Answer :

  • Input Parameters : Train ANNs using feed flow rate, reflux ratio, and solvent-to-feed ratios as critical variables. Sensitivity analysis should prioritize parameters affecting azeotrope disruption (e.g., NMP solvent concentration) .
  • Output Validation : Validate ANN predictions against experimental mole fraction data (e.g., XHE-EDC for hexane removal) to refine distillation efficiency .
  • Energy Assessment : Integrate ANN outputs with Aspen Plus simulations to estimate energy savings in large-scale purification .

Q. What spectroscopic and computational strategies resolve structural ambiguities in fluorinated ethylamine derivatives?

  • Methodological Answer :

  • Multi-Technique Characterization :
  • NMR : Analyze 19F^{19}\text{F} and 1H^{1}\text{H} spectra to confirm trifluoromethyl and methyl group positions. Compare chemical shifts with DFT-predicted values .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Computational Validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and simulate vibrational spectra (IR), cross-referencing experimental data .

Q. How should researchers address discrepancies in thermodynamic data (e.g., boiling points) for this compound across studies?

  • Methodological Answer :

  • Data Cross-Validation : Compare experimental measurements (e.g., boiling points via dynamic distillation) with NIST Standard Reference Database entries for analogous fluorinated amines .
  • Reproducibility Protocols : Standardize measurement conditions (pressure, purity ≥99%) and report uncertainty intervals. Collaborative inter-laboratory studies can identify systematic errors .
  • Machine Learning : Train models on existing datasets to predict missing properties (e.g., solubility in polar solvents) and flag outliers .

Data Contradiction Analysis

Q. How to reconcile conflicting reactivity data in this compound’s nucleophilic substitution reactions?

  • Methodological Answer :

  • Mechanistic Studies : Use kinetic isotope effects (KIEs) and Hammett plots to distinguish between SN_\text{N}1 and SN_\text{N}2 pathways. Fluorine’s electronegativity may stabilize transition states differently .
  • Solvent Effects : Systematically test solvent polarity (e.g., DMSO vs. hexane) to isolate dielectric constant impacts on reaction rates .
  • Side-Product Analysis : Employ LC-MS to identify byproducts (e.g., elimination vs. substitution) and adjust base strength (e.g., K2_2CO3_3 vs. DBU) .

Tables for Key Parameters

Property Value Measurement Method Reference
Boiling Point (predicted)85–90°C at 50 mbarDynamic distillation
Solubility in H2_2O0.2 g/L (25°C)Gravimetric analysis
19F^{19}\text{F} NMR Shift-75 ppm (CF3_3)400 MHz NMR (CDCl3_3)

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